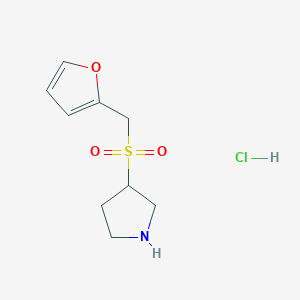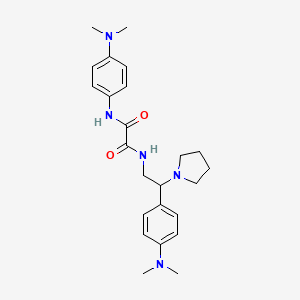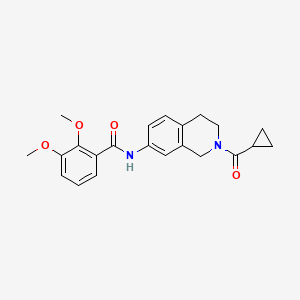![molecular formula C13H13N3O4S2 B2504185 Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 327972-56-5](/img/structure/B2504185.png)
Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate, is a multifaceted molecule that incorporates several heterocyclic components such as furan, thiazole, and thiadiazole rings. These structural motifs are commonly found in various biologically active compounds and are of significant interest in medicinal chemistry due to their potential therapeutic properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate was achieved by cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under Hurd–Mori reaction conditions . This process involves the formation of a thiadiazole ring, a common feature in the target compound. Furthermore, the bromination of the furan ring in the ester allows for subsequent reactions with various nucleophiles, leading to a range of substitution products while maintaining the stability of the furylthiadiazole fragment .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography . This compound crystallizes in the monoclinic system and features significant non-planarity. The stability of the crystal structure is enhanced by intra- and intermolecular hydrogen bonds. Although the target compound was not directly studied, insights into its molecular structure can be inferred from this related compound due to the presence of the thiazolyl moiety .
Chemical Reactions Analysis
The reactivity of similar compounds has been investigated, particularly the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles . This compound exhibits a variety of reactions, including substitution, alkylation, and phosphorylation, while preserving the furylthiadiazolyl fragment. For example, the bromine atom can be substituted with an acetoxy group, and the reaction with sodium N,N-diethyl dithiocarbaminate yields a thioester . These studies provide a foundation for understanding the chemical reactivity of the target compound, which likely shares similar reactivity patterns due to the presence of the furylthiadiazole moiety.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of the exact compound have not been directly reported, the properties of structurally related compounds provide valuable insights. The presence of heteroatoms and the ability to form hydrogen bonds suggest that the compound would have distinct solubility characteristics and could participate in specific intermolecular interactions. The stability of the furylthiadiazole fragment in various reactions indicates that the compound is likely to be stable under a range of conditions .
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, a related compound, have demonstrated significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. One synthesized compound exhibited a notable inhibition potency towards α-glucosidase, with an IC50 value significantly lower than the standard, acarbose. Molecular docking studies also illustrated bonding modes of these compounds to enzyme’s active sites, indicating their potential as biologically active molecules in medicinal chemistry (Babar et al., 2017).
Reactions with Nucleophiles
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a structurally similar compound, has been shown to undergo various reactions with different nucleophiles. These reactions lead to the formation of novel compounds while retaining the furylthiadiazole fragment. Such reactions and the retention of structural fragments open pathways to synthesize a range of derivatives with potential applications in pharmaceutical and chemical research (Maadadi et al., 2016).
Antimicrobial Activities
Derivatives of related compounds, involving the furan-2-yl group and thiazol moiety, have shown promising antimicrobial activities against various bacterial and fungal strains. This indicates their potential in developing new antimicrobial agents, crucial in the fight against resistant microbial strains (El-Shehry et al., 2020).
Chemical Synthesis and Characterization
The compound Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a high-yielding Ugi four-component reaction. It was well characterized using several spectroscopic techniques, showcasing the methodologies for synthesizing and analyzing similar complex organic compounds (Ganesh et al., 2017).
Novel Compound Synthesis and Biological Activities
Studies have illustrated the synthesis of novel compounds containing the furan-2-yl and thiazol moiety. These compounds were characterized and evaluated for biological activities such as antimicrobial and anticancer effects. The findings highlight the potential of these compounds in therapeutic applications and the importance of structural moieties for biological activity (Zaki et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(21)15-11(18)9-4-3-5-20-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLPISGHKALPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)


![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)